2-Iodo-4-(trifluoromethyl)benzoic acid

Cross-Coupling Palladium Catalysis Oxidative Addition

2-Iodo-4-(trifluoromethyl)benzoic acid (CAS 54507-44-7, ≥98% purity) is a halogenated aromatic carboxylic acid building block with three orthogonal functional handles: an ortho-iodo substituent, a para-trifluoromethyl group, and a carboxylic acid moiety. The C–I bond (~272 kJ/mol) undergoes oxidative addition with Pd(0) catalysts significantly faster than C–Br (~336 kJ/mol) or C–Cl (~399 kJ/mol) analogs, enabling milder reaction conditions and reduced catalyst loadings. Ortho-carboxylic acid group supports chelation-assisted C–H activation. Ideal for Suzuki-Miyaura/Sonogashira couplings, amidation, and sequential derivatization without protecting groups.

Molecular Formula C8H4F3IO2
Molecular Weight 316.02 g/mol
CAS No. 54507-44-7
Cat. No. B1591619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-(trifluoromethyl)benzoic acid
CAS54507-44-7
Molecular FormulaC8H4F3IO2
Molecular Weight316.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)I)C(=O)O
InChIInChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14)
InChIKeyWCLYLTXCKMZNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-(trifluoromethyl)benzoic acid (CAS 54507-44-7): A Procurement Guide for Cross-Coupling and Fluorinated Building Block Applications


2-Iodo-4-(trifluoromethyl)benzoic acid (CAS 54507-44-7) is a halogenated aromatic carboxylic acid building block with the molecular formula C₈H₄F₃IO₂ and a molecular weight of 316.02 g/mol . The compound features three distinct functional handles: an ortho-iodine substituent, a para-trifluoromethyl group, and a carboxylic acid moiety . These combined functionalities make it a versatile intermediate for cross-coupling chemistry, including Suzuki-Miyaura and Sonogashira reactions, as well as for amidation and esterification derivatization [1]. Commercially available at 98% purity from multiple suppliers including Thermo Scientific and Bide Pharmatech, it is supplied as a light-sensitive solid that should be stored in cool, dry conditions .

2-Iodo-4-(trifluoromethyl)benzoic Acid: Why 2-Bromo or 2-Chloro Analogs Cannot Be Assumed Equivalent for Cross-Coupling Applications


Substitution of 2-iodo-4-(trifluoromethyl)benzoic acid with its bromo or chloro analogs is not chemically equivalent due to fundamental differences in carbon-halogen bond dissociation energies and oxidative addition kinetics. The C(sp²)–I bond has a dissociation energy of approximately 272 kJ/mol, compared to 336 kJ/mol for C(sp²)–Br and 399 kJ/mol for C(sp²)–Cl, rendering the iodo compound substantially more reactive toward oxidative addition with Pd(0) catalysts [1]. This reactivity differential is further modulated by the ortho-carboxylic acid group, which can participate in chelation-assisted C–H activation or influence the electronics of the aryl ring [2]. Procurement specifications must therefore consider that yields, reaction times, and catalyst loadings optimized for the iodo-substituted building block will not translate directly to the corresponding bromo or chloro derivatives [1].

2-Iodo-4-(trifluoromethyl)benzoic Acid: Quantitative Differentiation Evidence vs. 2-Bromo and 2-Chloro Analogs


Cross-Coupling Reactivity: Bond Dissociation Energy as a Quantitative Predictor of Oxidative Addition Rate

The oxidative addition step in Pd-catalyzed cross-coupling reactions is rate-determining and directly correlates with carbon-halogen bond strength. 2-Iodo-4-(trifluoromethyl)benzoic acid possesses a C(sp²)–I bond with a dissociation energy of approximately 272 kJ/mol. In contrast, the corresponding 2-bromo-4-(trifluoromethyl)benzoic acid and 2-chloro-4-(trifluoromethyl)benzoic acid have C–Br and C–Cl bond dissociation energies of 336 kJ/mol and 399 kJ/mol, respectively [1]. The 64 kJ/mol difference between C–I and C–Br translates to markedly faster oxidative addition kinetics under identical catalytic conditions, enabling lower reaction temperatures, shorter reaction times, and reduced catalyst loadings when the iodo compound is employed [1].

Cross-Coupling Palladium Catalysis Oxidative Addition

Physicochemical Property Differentiation: Density, Boiling Point, and Molecular Weight vs. Bromo Analog

2-Iodo-4-(trifluoromethyl)benzoic acid exhibits distinct physicochemical properties compared to its 2-bromo analog that impact isolation and purification workflows. The target compound has a predicted density of 2.0 ± 0.1 g/cm³ and a predicted boiling point of 300.8 ± 42.0 °C at 760 mmHg . The 2-bromo analog (CAS 1643-26-1) has a density of 1.8 ± 0.1 g/cm³ and a boiling point of 271.9 ± 40.0 °C at 760 mmHg . The target compound also possesses a higher molecular weight (316.02 vs. 269.02 g/mol), which affects molar calculations in reaction setup .

Physicochemical Properties Process Chemistry Purification

Ortho-Carboxylic Acid Participation: Chelation-Assisted Reactivity Unique to the Iodo Position

The ortho-iodine substituent in 2-iodo-4-(trifluoromethyl)benzoic acid is positioned adjacent to a carboxylic acid group capable of chelating transition metals. Literature on carboxylate-assisted C–H activation demonstrates that ortho-halogenated benzoic acids can participate in directed oxidative addition where the carboxylate moiety coordinates to the metal center, lowering the activation barrier for C–X bond cleavage [1]. This chelation effect is geometrically constrained to the ortho position; the iodo substituent at C2 is therefore uniquely positioned to benefit from this neighboring-group participation, whereas the bromo or chloro analogs at the same position may exhibit different coordination geometries due to altered bond lengths and polarizabilities [1].

C–H Activation Directed Ortho-Metalation Chelation Control

Stability and Storage: Light Sensitivity as a Procurement and Handling Consideration

Technical datasheets from multiple reputable vendors consistently identify 2-iodo-4-(trifluoromethyl)benzoic acid as light-sensitive . This property is attributed to the weak C–I bond (~272 kJ/mol), which is susceptible to homolytic cleavage under photochemical conditions, potentially generating aryl radicals and molecular iodine. In contrast, the corresponding 2-bromo-4-(trifluoromethyl)benzoic acid, with its stronger C–Br bond (~336 kJ/mol), does not carry the same explicit light-sensitivity warnings on vendor documentation . This represents a tangible difference in handling requirements that must be accounted for in laboratory storage protocols and procurement planning.

Chemical Stability Storage Conditions Procurement Specifications

2-Iodo-4-(trifluoromethyl)benzoic Acid: Optimal Procurement Scenarios Based on Quantitative Differentiation


Suzuki-Miyaura Cross-Coupling Where Mild Conditions or Low Catalyst Loading Are Required

The C–I bond of 2-iodo-4-(trifluoromethyl)benzoic acid (~272 kJ/mol) undergoes oxidative addition with Pd(0) catalysts significantly faster than the C–Br bond (~336 kJ/mol) of the bromo analog [1]. This makes the iodo compound the preferred choice for coupling with thermally sensitive boronic acids, for reactions where reduced palladium loadings are economically advantageous, or when ambient temperature protocols are desired to minimize side reactions. Procurement of the iodo derivative is justified when synthetic routes demand these milder conditions that the bromo analog cannot reliably deliver at equivalent stoichiometries [1].

Decarboxylative Cross-Coupling Exploiting Ortho-Carboxylate Chelation

The ortho-iodo substitution pattern adjacent to the carboxylic acid moiety enables chelation-assisted transition-metal catalysis, as described in carboxylate-directed C–H functionalization literature [2]. In decarboxylative couplings (e.g., protodecarboxylation or decarboxylative arylation), the proximity of the iodo substituent to the metal-coordinating carboxylate group can facilitate tandem decarboxylation/cross-coupling sequences. The longer C–I bond (2.10 Å) and higher polarizability of iodine may provide distinct geometric and electronic advantages in these chelation-controlled manifolds compared to the bromo analog [2].

Multistep Syntheses Requiring Orthogonal Reactivity of Three Distinct Functional Handles

2-Iodo-4-(trifluoromethyl)benzoic acid provides three chemically orthogonal functional groups: (1) the C–I bond for cross-coupling, (2) the carboxylic acid for amidation or esterification, and (3) the electron-withdrawing CF₃ group that modulates ring electronics and enhances metabolic stability [3]. This orthogonality enables sequential derivatization without protecting group manipulation. The 316.02 g/mol molecular weight—approximately 17% higher than the bromo analog (269.02 g/mol)—must be accounted for in stoichiometric calculations during scale-up . This building block is particularly valuable in medicinal chemistry for constructing trifluoromethylated biaryl pharmacophores via Suzuki coupling followed by carboxylic acid functionalization [3].

Process Development Where Density and Boiling Point Differences Impact Unit Operations

The higher density of 2-iodo-4-(trifluoromethyl)benzoic acid (2.0 ± 0.1 g/cm³) compared to its bromo analog (1.8 ± 0.1 g/cm³) affects phase separation behavior during liquid-liquid extraction . The 28.9 °C higher boiling point (300.8 vs. 271.9 °C at 760 mmHg) influences solvent selection for recrystallization and drying protocols . Process chemists scaling reactions beyond gram quantities should procure the iodo compound with these physicochemical differences in mind, as they directly impact the design of isolation and purification unit operations in pilot-plant settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-4-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.